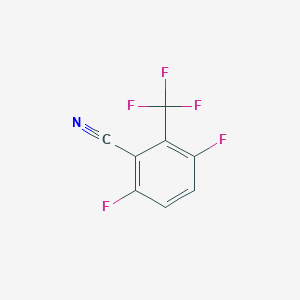
3,6-Difluoro-2-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Difluoro-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with the molecular formula C8H2F5N. This compound is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzonitrile core. Fluorinated compounds like this one are of significant interest in various fields due to their unique chemical properties, including high thermal stability and resistance to metabolic degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-2-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethyl group into a benzonitrile structure. One common method involves the use of 1,2,3-trifluoro-6-nitrobenzene as a starting material. This compound undergoes a series of reactions, including nitration, reduction, and substitution, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Difluoro-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium, triphenylphosphine, and N-bromosuccinimide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,6-Difluoro-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and resistance to metabolic degradation make it useful in the development of pharmaceuticals.
Medicine: Fluorinated compounds are often used in drug design due to their ability to enhance the bioavailability and efficacy of drugs.
Industry: The compound is used in the production of agrochemicals, polymers, and other materials that benefit from its unique properties
Wirkmechanismus
The mechanism by which 3,6-Difluoro-2-(trifluoromethyl)benzonitrile exerts its effects is primarily related to its chemical structure. The presence of fluorine atoms and a trifluoromethyl group influences the compound’s reactivity and interaction with other molecules. These groups can enhance the compound’s ability to form stable complexes with molecular targets, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar in structure but with a different fluorine atom arrangement.
3,5-Bis(trifluoromethyl)benzonitrile: Contains two trifluoromethyl groups instead of one.
3-(Trifluoromethyl)benzonitrile: Lacks the additional fluorine atoms present in 3,6-Difluoro-2-(trifluoromethyl)benzonitrile.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C8H2F5N |
|---|---|
Molekulargewicht |
207.10 g/mol |
IUPAC-Name |
3,6-difluoro-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2F5N/c9-5-1-2-6(10)7(4(5)3-14)8(11,12)13/h1-2H |
InChI-Schlüssel |
ZEDTVPMHGQUTRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)C#N)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



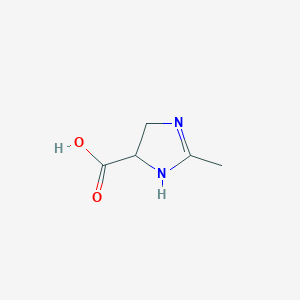

![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)
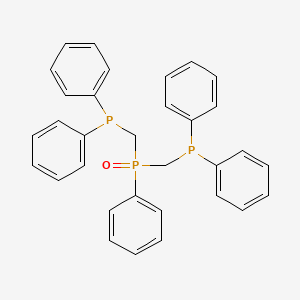

![4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid](/img/structure/B12837974.png)
![7-Amino-4-fluorobenzo[b]furan](/img/structure/B12837984.png)
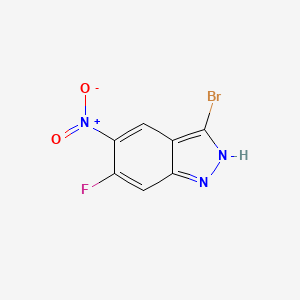

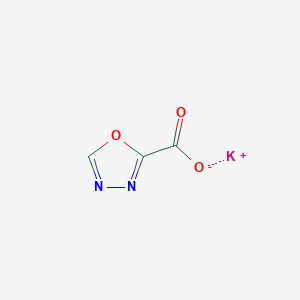

![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)

